molecular formula C21H20FN5O3 B3399048 N-(3-ethoxypropyl)-3-(3-fluorophenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031624-58-4

N-(3-ethoxypropyl)-3-(3-fluorophenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

Cat. No.: B3399048
CAS No.: 1031624-58-4
M. Wt: 409.4
InChI Key: XHVFBSVFFLWVOV-UHFFFAOYSA-N
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Description

N-(3-ethoxypropyl)-3-(3-fluorophenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C21H20FN5O3 and its molecular weight is 409.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(3-ethoxypropyl)-3-(3-fluorophenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a synthetic compound with significant potential in pharmacological applications, particularly in oncology. This article delves into its biological activity, focusing on its anticancer properties and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C21H20FN5O3
  • Molecular Weight : 409.4 g/mol
  • CAS Number : 1031624-58-4

These attributes suggest a complex structure that may contribute to its biological activity.

Anticancer Properties

Recent studies have evaluated the anticancer efficacy of this compound against various cancer cell lines. The findings indicate that it exhibits moderate cytotoxicity, particularly against:

  • Hepatocellular Carcinoma (HePG-2)
  • Mammary Gland Breast Cancer (MCF-7)
  • Human Prostate Cancer (PC3)
  • Colorectal Carcinoma (HCT-116)

Cytotoxicity Evaluation

The cytotoxic effects were assessed using the MTT assay, which measures cell viability. The results are summarized in the following table:

Cell LineIC50 (µM)Activity Level
HePG-229.47Moderate
MCF-739.41Moderate
PC3Data Not Available-
HCT-11617.35High

The compound demonstrated the highest inhibitory effect on colorectal carcinoma cells with an IC50 value of 17.35 µM, indicating substantial potential for further development as an anticancer agent .

The mechanism by which this compound exerts its anticancer effects is believed to involve:

  • Inhibition of Cell Proliferation : The compound disrupts the cell cycle, particularly arresting cells at the G2/M phase.
  • Induction of Apoptosis : Evidence suggests that N-(3-ethoxypropyl)-3-(3-fluorophenyl)-5-oxo-[1,2,3]triazolo[1,5-a]quinazoline triggers apoptotic pathways in cancer cells.

Case Studies

A notable study involved screening a library of compounds for their effectiveness on multicellular spheroids, which mimic tumor environments more closely than traditional monolayer cultures. The results indicated that compounds similar to N-(3-ethoxypropyl)-3-(3-fluorophenyl)-5-oxo-[1,2,3]triazolo[1,5-a]quinazoline showed promising results in inhibiting tumor growth and enhancing apoptosis in spheroid models .

Properties

IUPAC Name

N-(3-ethoxypropyl)-3-(3-fluorophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN5O3/c1-2-30-10-4-9-23-20(28)14-7-8-16-17(12-14)27-19(24-21(16)29)18(25-26-27)13-5-3-6-15(22)11-13/h3,5-8,11-12,26H,2,4,9-10H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHVFBSVFFLWVOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C1=CC2=C(C=C1)C(=O)N=C3N2NN=C3C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-(4-fluorophenyl)-2-iodoacetamide
N-(4-fluorophenyl)-2-iodoacetamide
N-(3-ethoxypropyl)-3-(3-fluorophenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
N-(4-fluorophenyl)-2-iodoacetamide
N-(4-fluorophenyl)-2-iodoacetamide
N-(3-ethoxypropyl)-3-(3-fluorophenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
N-(4-fluorophenyl)-2-iodoacetamide
N-(3-ethoxypropyl)-3-(3-fluorophenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
N-(4-fluorophenyl)-2-iodoacetamide
N-(4-fluorophenyl)-2-iodoacetamide
N-(3-ethoxypropyl)-3-(3-fluorophenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
N-(4-fluorophenyl)-2-iodoacetamide
N-(4-fluorophenyl)-2-iodoacetamide
N-(3-ethoxypropyl)-3-(3-fluorophenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
N-(4-fluorophenyl)-2-iodoacetamide
N-(4-fluorophenyl)-2-iodoacetamide
N-(3-ethoxypropyl)-3-(3-fluorophenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.